

# Application Notes and Protocols: Diisopropyl Peroxydicarbonate (DIPP) as a Polymerization Initiator

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## Compound of Interest

Compound Name: Diisopropyl peroxydicarbonate

Cat. No.: B094068

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## Introduction

**Diisopropyl peroxydicarbonate (DIPP)**, also known as IPP, is a high-performance organic peroxide widely utilized as a free-radical initiator in various industrial and scientific applications. [1] With the chemical formula  $C_8H_{14}O_6$  and a molecular weight of 206.19 g/mol, DIPP is particularly valued for its ability to initiate polymerization at low temperatures, offering precise control over reaction rates and polymer properties. [1][2] Its primary applications are in the manufacturing of polymers such as polyvinyl chloride (PVC), acrylics, and styrenics. [1] It also serves as a catalyst and solvent in pharmaceutical synthesis, for example, in the production of antibiotics like cephalosporins. [1]

Due to its thermal instability and hazardous nature, stringent safety protocols are mandatory when handling, storing, and using DIPP. [3][4][5] This document provides detailed application notes, protocols, and safety guidelines for the effective use of DIPP as a polymerization initiator in a research and development setting.

## Physicochemical Properties and Technical Data

DIPP is a white crystalline solid at low temperatures and a colorless liquid at room temperature. It is characterized by its high reactivity and specific thermal decomposition profile, which is

crucial for its function as an initiator.

**Table 1: General Properties of Diisopropyl Peroxydicarbonate**

Property	Value	Source
CAS Number	105-64-6	[2][3]
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>6</sub>	[1][3]
Molecular Weight	206.19 g/mol	[1][3]
Appearance	White crystalline solid (<12°C), Colorless liquid (room temp)	[1]
Odor	Sharp, unpleasant	[3][4]
Solubility	Immiscible in water (30.5 mg/L at 20°C); miscible with hydrocarbons, ethers, esters	[1]
Refractive Index	1.4034	[1]

**Table 2: Thermal Stability and Decomposition Data**

The rate of decomposition is critical for initiator efficiency and is typically expressed by the half-life ( $t_{1/2}$ ) at various temperatures.

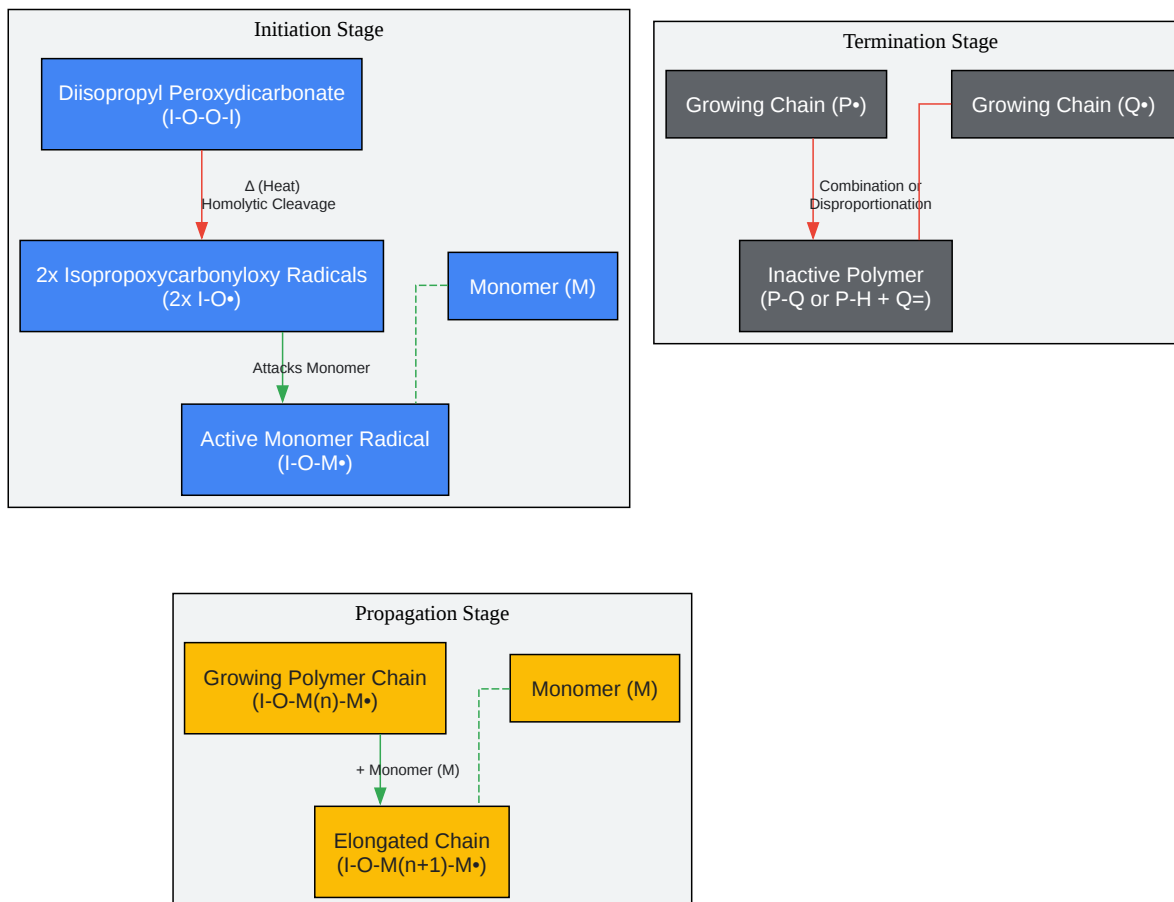
Parameter	Value	Source
10-hour Half-life ( $t_{1/2}$ )	48°C	[1]
1-hour Half-life ( $t_{1/2}$ )	64°C	[1]
0.1-hour Half-life ( $t_{1/2}$ )	82°C	[1]
Self-Accelerating Decomposition Temp. (SADT)	47°C	[2]
Decomposition Temperature	35-38°C	[3]
Flash Point	79.1°C	[1]

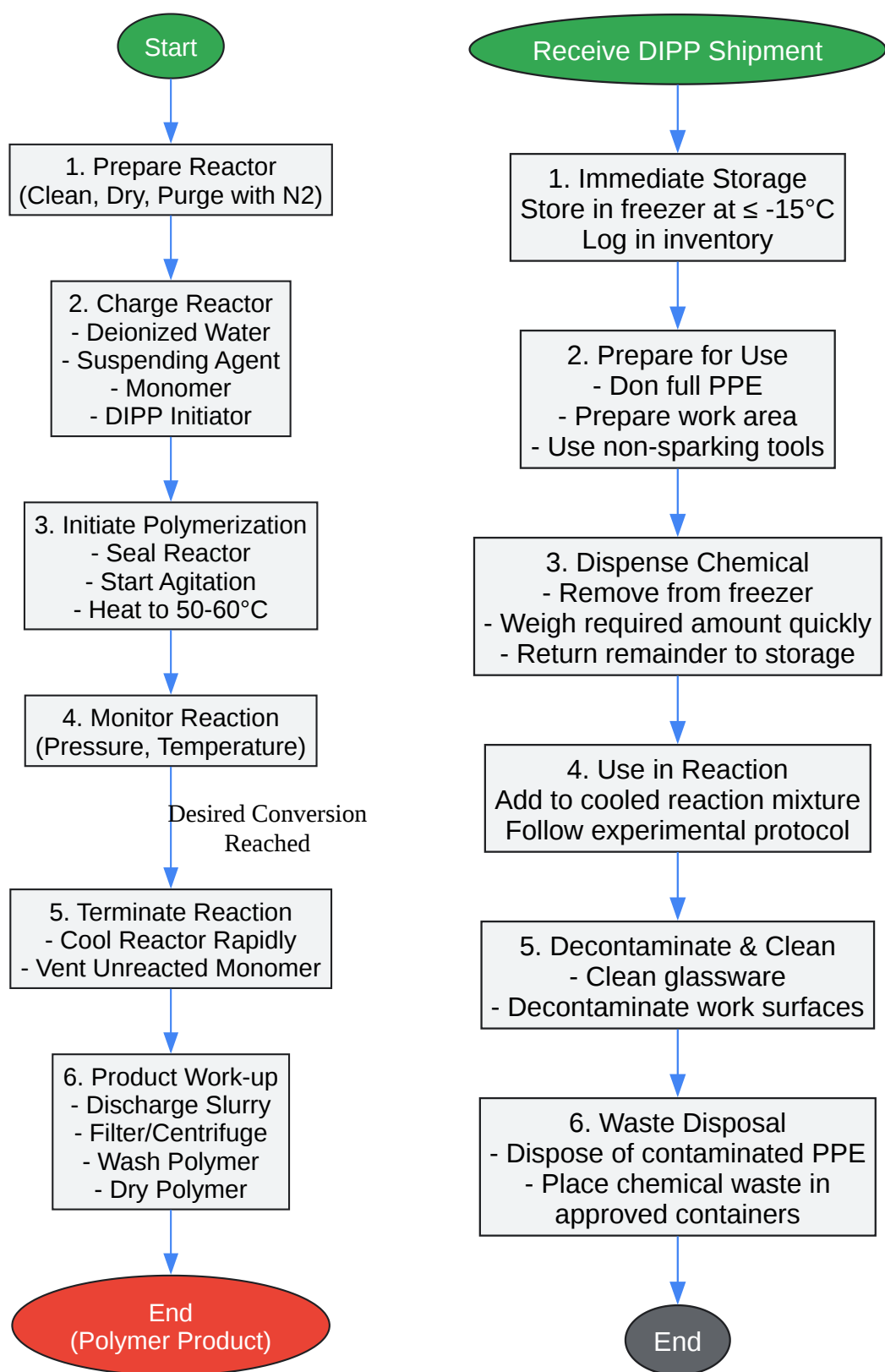
## Mechanism of Action: Free-Radical Initiation

DIPP functions by undergoing thermal decomposition, which involves the homolytic cleavage of the weak oxygen-oxygen bond to generate highly reactive free radicals.<sup>[6]</sup> These radicals then initiate the polymerization of unsaturated monomers.

The process consists of three main stages:

- **Initiation:** The peroxide bond in DIPP breaks upon gentle heating, forming two isopropoxycarbonyloxy radicals.<sup>[6]</sup> These primary radicals can then attack a monomer (e.g., vinyl chloride), creating an active monomer radical.<sup>[6]</sup>
- **Propagation:** The newly formed monomer radical sequentially adds more monomer units, rapidly extending the polymer chain.<sup>[6]</sup>
- **Termination:** The reaction concludes when two radical chain ends combine or disproportionate, deactivating the active sites.





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